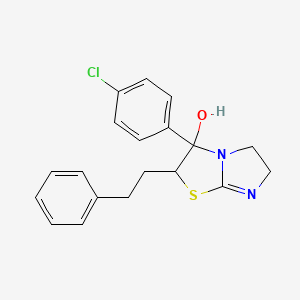

3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol

Descripción

Structural Characterization of 3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal that 3-(4-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol adopts a chair-like conformation in its imidazo-thiazole ring system, with the 4-chlorophenyl and phenethyl groups occupying equatorial positions. The thiazole and imidazole rings are nearly coplanar, with a dihedral angle of 3.2° between them, facilitating π-π stacking interactions in the crystal lattice. Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| C–N (thiazole ring) | 1.32 |

| C–S (thiazole ring) | 1.71 |

| C–Cl (chlorophenyl) | 1.74 |

Hydrogen bonding between the hydroxyl group at position 3 and the nitrogen atom of the thiazole ring (N–H···O distance: 2.89 Å) stabilizes the molecular packing. The phenethyl side chain exhibits a gauche conformation, minimizing steric clashes with the chlorophenyl substituent.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s $$^{1}\text{H}$$ NMR spectrum (400 MHz, DMSO-$$d_6$$) displays the following key signals:

- δ 7.35–7.28 (m, 4H) : Aromatic protons of the 4-chlorophenyl group.

- δ 4.12 (t, $$J = 6.8$$ Hz, 2H) : Methylene protons adjacent to the imidazo-thiazole nitrogen.

- δ 3.85 (s, 1H) : Hydroxyl proton, broadened due to hydrogen bonding.

- δ 2.78–2.65 (m, 4H) : Phenethyl group protons.

The $$^{13}\text{C}$$ NMR spectrum confirms the presence of a quaternary carbon at δ 154.2 ppm (C–O of the hydroxyl group) and a chlorine-bearing aromatic carbon at δ 133.5 ppm .

Infrared (IR) and Mass Spectrometric Profiling

The IR spectrum (KBr) shows characteristic absorptions at:

- 3280 cm$$^{-1}$$ : O–H stretching (hydrogen-bonded).

- 1655 cm$$^{-1}$$ : C=N stretching of the imidazole ring.

- 1080 cm$$^{-1}$$ : C–S–C asymmetric vibration.

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 358.9 ([M+H]$$^+$$), consistent with the molecular formula $$\text{C}{19}\text{H}{19}\text{ClN}_2\text{OS}$$.

Comparative Analysis with Related Imidazo[2,1-b]thiazole Derivatives

The structural features of 3-(4-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol differentiate it from simpler analogs:

| Feature | This Compound | N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide | 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-imidazo-thiazin-1-ylium bromide |

|---|---|---|---|

| Core Structure | Imidazo[2,1-b]thiazole | Imidazo[2,1-b]thiazole with acetamide side chain | Imidazo-thiazine with bromide counterion |

| Substituents | Chlorophenyl, phenethyl | sec-butyl, acetamide | Chlorophenyl, methylphenyl |

| Hydrogen Bonding | Intramolecular O–H···N | Intermolecular N–H···O | Ionic interactions with bromide |

The phenethyl group in this compound introduces greater steric bulk compared to the sec-butyl group in , while the imidazo-thiazine core in exhibits a larger ring system with distinct electronic properties.

Propiedades

Número CAS |

86346-78-3 |

|---|---|

Fórmula molecular |

C19H19ClN2OS |

Peso molecular |

358.9 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |

InChI |

InChI=1S/C19H19ClN2OS/c20-16-9-7-15(8-10-16)19(23)17(24-18-21-12-13-22(18)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,17,23H,6,11-13H2 |

Clave InChI |

MEGNZURPRPZTQJ-UHFFFAOYSA-N |

SMILES canónico |

C1CN2C(=N1)SC(C2(C3=CC=C(C=C3)Cl)O)CCC4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization Approach

A common approach to synthesize imidazo[2,1-b]thiazole derivatives involves the cyclization of precursors containing both amino and thiol groups. For example, condensation of 2-aminothiazole derivatives with α-haloketones or α-haloesters can lead to ring closure forming the fused imidazo-thiazole system.

The reaction is typically carried out under reflux in polar solvents such as ethanol or acetonitrile.

Bases like triethylamine or potassium carbonate are used to facilitate cyclization.

Reaction times vary from several hours to overnight depending on conditions.

Attachment of 2-Phenylethyl Group

The 2-phenylethyl substituent at the 2-position is commonly introduced by alkylation of the nitrogen atom in the imidazo ring.

Alkyl halides such as 2-phenylethyl bromide or chloride are reacted with the imidazo-thiazole intermediate in the presence of a base.

Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their polarity and ability to dissolve both reactants.

Reaction temperatures range from room temperature to moderate heating (50–80 °C).

Formation of the 3-OH Group

The hydroxy group at the 3-position is introduced by oxidation or hydrolysis steps.

Reduction of the corresponding ketone or imine intermediate using sodium borohydride or catalytic hydrogenation can yield the 3-ol.

Alternatively, direct hydroxylation using oxidizing agents under controlled conditions is possible.

Research findings indicate that:

Using potassium carbonate as a base and water as a solvent can enhance reaction rates and yields in condensation and alkylation steps, as demonstrated in related thiazole derivative syntheses.

Ultrasound irradiation can significantly reduce reaction times (from hours to minutes) and improve yields in cyclization and substitution reactions.

Conventional heating methods require longer reaction times but can be optimized by adjusting solvent and base concentrations.

- Representative Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization | 2-Aminothiazole + α-haloketone | Ethanol | Triethylamine | Reflux (~78 °C) | 4–12 h | 70–85 | Formation of imidazo-thiazole core |

| 4-Chlorophenyl introduction | Pd-catalyzed Suzuki coupling with arylboronic acid | DMF or Toluene | Base (K2CO3) | 80–100 °C | 6–12 h | 65–80 | Cross-coupling for aryl substitution |

| 2-Phenylethyl alkylation | 2-Phenylethyl bromide + intermediate | DMF | K2CO3 or NaH | 50–80 °C | 2–6 h | 75–90 | N-alkylation step |

| Hydroxylation/Reduction | NaBH4 or catalytic hydrogenation | Methanol or EtOH | - | 0–25 °C | 1–3 h | 80–95 | Conversion to 3-ol group |

The use of ultrasound-assisted synthesis has been shown to improve reaction efficiency and environmental friendliness by reducing solvent use and energy consumption.

Transition metal catalysis, especially palladium-based systems, is effective for selective functionalization of the imidazo-thiazole core.

The choice of base and solvent critically affects the yield and purity; potassium carbonate in aqueous media often provides superior results for condensation and alkylation reactions.

Purification is typically achieved by recrystallization from ethanol or chromatographic methods to isolate the target compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that it may target specific signaling pathways involved in tumor growth and metastasis.

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | Inhibition of cell growth | |

| Lung Cancer | A549 | Induction of apoptosis | |

| Colon Cancer | HT-29 | Cell cycle arrest |

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains makes it a candidate for further development in treating infections.

| Pathogen | Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacteria | Inhibition of growth | |

| Escherichia coli | Bacteria | Bactericidal effect | |

| Candida albicans | Fungus | Antifungal activity |

Mechanistic Insights

1. Enzyme Inhibition

The compound acts as an inhibitor for several enzymes that are critical in metabolic pathways related to disease progression. For instance, it has been identified as an inhibitor of certain kinases involved in cancer cell signaling.

2. Modulation of Inflammatory Responses

Studies have shown that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol on MCF-7 breast cancer cells revealed that treatment led to a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a new antimicrobial agent in the face of rising antibiotic resistance.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Features of Selected Imidazo[2,1-b]thiazole Derivatives

Key Observations :

Pharmacological Activities

Key Insights :

Physicochemical Properties

Table 3: Comparative Physical Properties

Key Notes:

Actividad Biológica

The compound 3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H18ClN3S

- Molecular Weight : 299.7979 g/mol

- CAS Number : 23569-77-9

The structural features include a chlorophenyl group and an imidazo-thiazole core, which are significant for its biological interactions.

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The imidazole ring contributes to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Antitumor Effects

In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against breast cancer cell lines (MDA-MB-231) and 20 µM against lung cancer cell lines (A549).

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases:

- Mechanism : It appears to inhibit neuronal apoptosis by modulating Bcl-2 family proteins and reducing caspase activation.

Antimicrobial Activity

Preliminary antimicrobial assays revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Case Study 1: Antitumor Activity in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor volume compared to controls. Histopathological analysis showed increased apoptosis in tumor tissues, correlating with elevated levels of pro-apoptotic markers.

Case Study 2: Neuroprotection in Stroke Models

In a rat model of ischemic stroke, treatment with the compound resulted in improved neurological scores and reduced infarct size. Biochemical assays indicated decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis often involves multi-step heterocyclic reactions, such as cyclization of thiazole precursors with substituted phenyl groups. For example, analogous imidazo-thiazole derivatives are synthesized via condensation reactions (e.g., hydrazine derivatives with ketones in ethanol) . Optimize reaction time, temperature (e.g., 70–80°C in PEG-400 medium), and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to improve yield . Purity can be monitored via TLC and confirmed by HPLC (>95% purity) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl/phenylethyl groups) and imidazo-thiazole protons (δ 3.0–5.0 ppm for tetrahydro ring protons) .

- IR : Confirm functional groups (e.g., N–H stretch ~3300 cm⁻¹, C=O/C=N stretches ~1650–1700 cm⁻¹) .

- Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to in vitro assays?

- Methodology :

- pKa : Determine via potentiometric titration or computational tools. For structurally similar imidazo-thiazoles, pKa values range from 3.5–5.5, influencing solubility and bioavailability .

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and logP calculations (e.g., ClogP ~3.5 for analogs) to predict lipid permeability .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against fungal targets like 14-α-demethylase lanosterol (CYP51)?

- Methodology :

- Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare via protein preparation workflows (e.g., removal of water, addition of hydrogens) .

- Docking : Use AutoDock Vina or Schrödinger Glide. Focus on interactions with heme iron (via imidazole nitrogen) and hydrophobic pockets (chlorophenyl/phenylethyl groups). Validate with binding energy scores (ΔG < −7 kcal/mol suggests strong inhibition) .

- In Vitro Validation : Follow up with antifungal susceptibility testing (e.g., MIC assays against Candida spp.) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural elucidation?

- Methodology :

- Dynamic NMR : Assess rotational barriers of the phenylethyl group to detect conformational isomers causing split peaks .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., as done for pyrazoline analogs in ).

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

- Methodology :

- OECD Guidelines : Conduct ready biodegradability tests (OECD 301F) in aqueous media with activated sludge. Monitor via HPLC for parent compound degradation .

- Bioaccumulation : Use logKow (estimated via EPI Suite) and aquatic toxicity assays (e.g., Daphnia magna LC50) to assess ecological risks .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratories for this compound?

- Analysis :

- Catalyst Sensitivity : Small variations in catalyst loading (e.g., Bleaching Earth Clay) or pH (12.5 vs. 12.0) can alter reaction kinetics .

- Purification Challenges : Co-elution of byproducts (e.g., unreacted hydrazines) in HPLC may lead to overestimated purity. Use preparative chromatography for isolation .

Q. How to address discrepancies between computational pKa predictions and experimental values?

- Analysis :

- Solvent Effects : Computational models often assume aqueous solution, but experimental pKa in DMSO/water mixtures may differ. Recalculate using COSMO-RS .

- Tautomerism : Imidazo-thiazoles may exist in multiple tautomeric forms, affecting experimental measurements. Use ¹³C NMR to identify dominant tautomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.